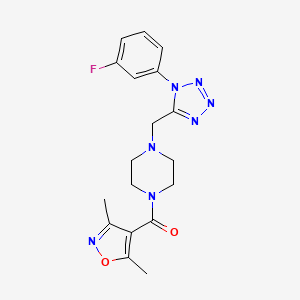
(3,5-dimethylisoxazol-4-yl)(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups including an isoxazole ring, a tetrazole ring, a piperazine ring, and a ketone group. The exact atomic coordinates and displacement parameters would require a detailed crystallographic analysis .Scientific Research Applications
Heterocyclic Compound Synthesis
Research on the synthesis of heterocyclic compounds, which share structural similarities with the queried compound, highlights innovative approaches to creating bioactive molecules. For instance, studies demonstrate catalyst- and solvent-free synthesis methods for heterocyclic amides through microwave-assisted techniques, providing efficient routes to compounds with potential biological activities (Moreno-Fuquen et al., 2019). These methodologies could be applicable to the synthesis and exploration of the research compound’s derivatives, enhancing its accessibility for further studies.
Biological Activity Exploration
Analogs and derivatives of heterocyclic compounds, similar to the target molecule, have been explored for their biological activities. For instance, a series of novel triazole analogues of piperazine exhibited significant antibacterial properties against human pathogenic bacteria (Nagaraj et al., 2018). This suggests potential antimicrobial applications for the research compound, urging further investigation into its biological effects.
Antagonist and Agonist Properties
Compounds structurally related to the query have been studied for their interaction with receptors, revealing antagonist and agonist properties that could suggest therapeutic applications. For example, research on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide demonstrated potent and selective antagonism for the CB1 cannabinoid receptor, offering insights into the design of receptor-targeted drugs (Shim et al., 2002).
Antiproliferative Activity
The synthesis and structural analysis of compounds bearing resemblance to the target molecule have led to the discovery of antiproliferative properties. Such research underscores the potential for these molecules to serve as leads in the development of anticancer agents. For instance, a study on (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone showed promising antiproliferative activity, which could be relevant to the query compound (Prasad et al., 2018).
properties
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)-[4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN7O2/c1-12-17(13(2)28-21-12)18(27)25-8-6-24(7-9-25)11-16-20-22-23-26(16)15-5-3-4-14(19)10-15/h3-5,10H,6-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEWMCILSFCFAJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCN(CC2)CC3=NN=NN3C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

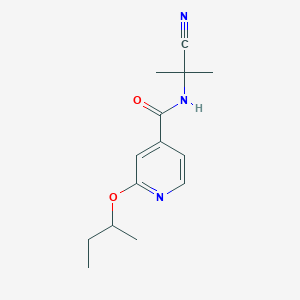
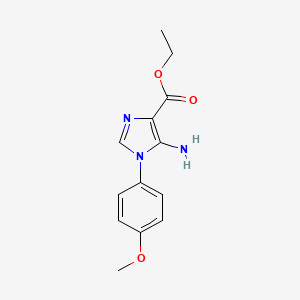
![2-[(1S,2R)-2-(5-Bromothiophen-3-yl)cyclopropyl]acetic acid](/img/structure/B2776107.png)
![2-(2-fluorophenoxy)-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide](/img/structure/B2776108.png)
![3,5-dimethoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2776109.png)
![N-([2,2'-bifuran]-5-ylmethyl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B2776110.png)
![1-(4-(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone](/img/structure/B2776114.png)
![Bis(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfane](/img/structure/B2776117.png)
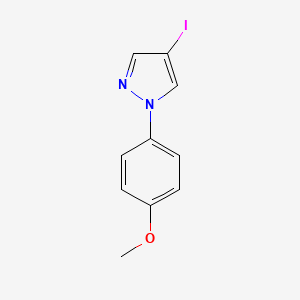
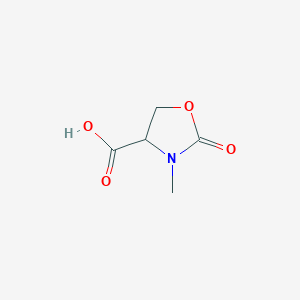
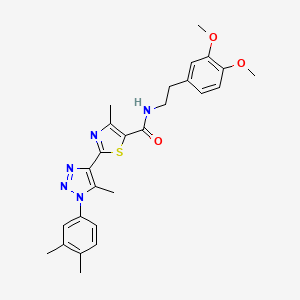
![1-[3-(4-Chlorobenzenesulfonyl)-6-fluoroquinolin-4-yl]piperidine-4-carboxamide](/img/structure/B2776125.png)
![Ethyl 3-(4-chlorophenyl)-5-(cyclohexanecarboxamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2776126.png)
![(E)-4-(Dimethylamino)-N-[3-(4-fluoro-N-methylanilino)propyl]but-2-enamide](/img/structure/B2776127.png)